An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-D-glucitol
An In-Depth Technical Guide to the Chemical Properties of 1,4-Anhydro-D-glucitol
This guide provides a comprehensive technical overview of 1,4-Anhydro-D-glucitol (CAS No. 27299-12-3), a versatile and valuable chiral building block derived from D-sorbitol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and analytical methodologies associated with this compound, offering field-proven insights to facilitate its effective application in complex organic synthesis.
Introduction and Strategic Importance
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a cyclic polyol formed through the intramolecular dehydration of D-sorbitol.[1] Its structure, featuring a tetrahydrofuran ring and multiple stereocenters inherited from its parent sugar alcohol, makes it a strategically important chiral synthon. The defined stereochemistry and the presence of multiple hydroxyl groups with varying reactivity allow for its use as a scaffold in the synthesis of complex molecules, most notably as an intermediate in the preparation of prostaglandins and their analogues.[2][3] This guide will elucidate the fundamental chemical characteristics that underpin its utility in modern synthetic chemistry.
Molecular Structure and Physicochemical Profile
The foundational element of 1,4-Anhydro-D-glucitol's utility is its rigid, chiral structure. The molecule consists of a five-membered tetrahydrofuran ring with a dihydroxyethyl side chain at the C2 position. This arrangement presents four hydroxyl groups available for chemical modification.
Caption: Chemical structure of 1,4-Anhydro-D-glucitol.
Table 1: Physicochemical Properties of 1,4-Anhydro-D-glucitol
| Property | Value | Reference(s) |
| CAS Number | 27299-12-3 | [1][4][5] |
| Molecular Formula | C₆H₁₂O₅ | [1][4][6] |
| Molecular Weight | 164.16 g/mol | [1][6][7] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 112-113 °C | [1][4][5] |
| Boiling Point | 442.5 °C at 760 mmHg | [1][4] |
| Density | 1.573 g/cm³ | [1][4] |
| pKa | 13.69 ± 0.60 (Predicted) | [1] |
| Storage Temperature | 2-8°C, Refrigerator | [1][7] |
Synthesis Pathway: From D-Sorbitol to a Chiral Scaffold
The principal method for synthesizing 1,4-Anhydro-D-glucitol is the controlled, acid-catalyzed intramolecular dehydration of D-sorbitol. This cyclization reaction is a critical process that must be carefully managed to maximize the yield of the desired 1,4-anhydro product and minimize the formation of the thermodynamically more stable 1,4:3,6-dianhydro-D-glucitol (isosorbide).
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is paramount. Mineral acids or solid acid catalysts are typically employed. The mechanism involves the protonation of a hydroxyl group (typically at C1 or C6), followed by the nucleophilic attack of the C4 hydroxyl group to form the stable five-membered tetrahydrofuran ring.
Caption: Synthesis workflow for 1,4-Anhydro-D-glucitol.
Chemical Reactivity and Derivatization Strategies
The synthetic value of 1,4-Anhydro-D-glucitol lies in the differential reactivity of its four hydroxyl groups. As a general principle in polyol chemistry, primary alcohols are more reactive than secondary alcohols due to reduced steric hindrance. Therefore, the C6 hydroxyl group is the most likely primary site for reactions under kinetically controlled conditions. The remaining secondary hydroxyls at C3, C4, and C5 exhibit nuanced differences in reactivity influenced by the rigid ring structure.
Key Derivatization Reactions:
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Esterification: The hydroxyl groups readily undergo esterification with acyl halides or anhydrides to form esters. This is a common strategy for protecting the hydroxyl groups or for introducing functional moieties. Selective protection can often be achieved by controlling stoichiometry and reaction conditions.
-
Etherification: Formation of ethers (e.g., benzyl or silyl ethers) is another crucial protection strategy. Reactions with benzyl bromide in the presence of a base like sodium hydride, or with silyl chlorides (e.g., TBDMSCl) and imidazole, are standard procedures.
-
Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of modern oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).
-
Tosylation: Reaction with tosyl chloride, typically in pyridine, converts the hydroxyl groups into excellent leaving groups (tosylates), facilitating subsequent nucleophilic substitution reactions. This is a key step for introducing other functionalities.
Caption: Common derivatization pathways for 1,4-Anhydro-D-glucitol.
Experimental Protocols: A Practical Approach
Trustworthy protocols are self-validating. The following methodologies are representative of standard laboratory practice for the derivatization and analysis of 1,4-Anhydro-D-glucitol.
Protocol 1: Peracetylation of 1,4-Anhydro-D-glucitol
This protocol describes a standard procedure for protecting all hydroxyl groups via acetylation, a common first step in a multi-step synthesis.
Objective: To synthesize 1,4-Anhydro-D-glucitol tetraacetate.
Materials:
-
1,4-Anhydro-D-glucitol (1.0 eq)
-
Acetic Anhydride (10 eq)
-
Pyridine (Anhydrous, as solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Methodology:
-
Reaction Setup: Dissolve 1,4-Anhydro-D-glucitol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C prevents overheating and potential side reactions. Pyridine acts as both a solvent and a catalyst/acid scavenger.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tetraacetate derivative.
Protocol 2: HPLC Analysis for Purity Assessment
This protocol provides a general method for determining the purity of 1,4-Anhydro-D-glucitol.
Objective: To assess the purity of a 1,4-Anhydro-D-glucitol sample using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
Instrumentation & Columns:
-
HPLC system with a Refractive Index (RI) detector.
-
Amine-based column (e.g., TSKgel Amide-80) or a suitable HILIC column.[8] Causality Note: Sugar alcohols are highly polar and lack a strong UV chromophore, making HILIC or normal-phase chromatography with RI detection the method of choice.[8]
Mobile Phase & Conditions:
-
Mobile Phase: Acetonitrile/Water gradient (e.g., 80:20 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution of 1,4-Anhydro-D-glucitol (e.g., 1 mg/mL) in the mobile phase. Dissolve the sample to be analyzed at the same concentration.
Methodology:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector.
-
Standard Injection: Inject the standard solution to determine the retention time of 1,4-Anhydro-D-glucitol.
-
Sample Injection: Inject the sample solution.
-
Data Analysis: Integrate the peak corresponding to 1,4-Anhydro-D-glucitol and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Analytical Characterization Summary
Full characterization is essential for confirming the identity and purity of 1,4-Anhydro-D-glucitol and its derivatives.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The proton and carbon spectra show distinct signals corresponding to the unique chemical environments of each hydrogen and carbon atom in the molecule. Spectral data is available in public databases.[4][6][9]
-
Infrared (IR) Spectroscopy: Characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the multiple hydroxyl groups. C-O stretching bands are also prominent in the 1000-1200 cm⁻¹ region.[4]
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[9]
Conclusion
1,4-Anhydro-D-glucitol is more than a simple sugar derivative; it is a highly functionalized, stereochemically rich building block with significant potential in pharmaceutical and chemical synthesis. Its value is derived from its rigid chiral scaffold and the array of hydroxyl groups that can be selectively manipulated. A thorough understanding of its physicochemical properties, synthesis from renewable resources like sorbitol, and predictable reactivity is crucial for any scientist aiming to leverage this molecule for the construction of complex, high-value chemical entities.
References
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LookChem. (n.d.). Cas 27299-12-3, 1,4-ANHYDRO-D-GLUCITOL. Retrieved from [Link]
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ChemBK. (n.d.). 1,4-Anhydro-D-sorbitol. Retrieved from [Link]
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ResearchGate. (2008). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Retrieved from [Link]
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Local Pharma Guide. (n.d.). CAS NO. 27299-12-3 | 1,4-ANHYDRO-D-GLUCITOL | C6H12O5. Retrieved from [Link]
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PubMed. (2002). Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization. Retrieved from [Link]
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Marcel Dekker, Inc. (1996). Synthesis and Cation-Binding Properties of (1→6)-2,5-Anhydro-D-glucitol with 3,4-Di-O-Pentyl and. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Sorbitan. PubChem Compound Database. Retrieved from [Link]
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